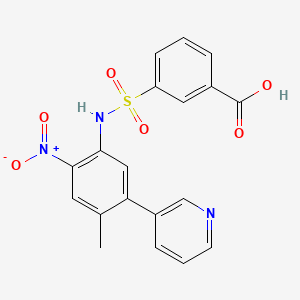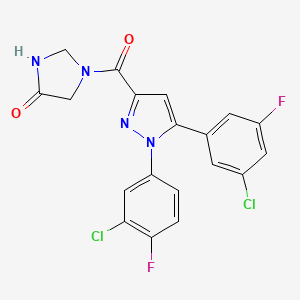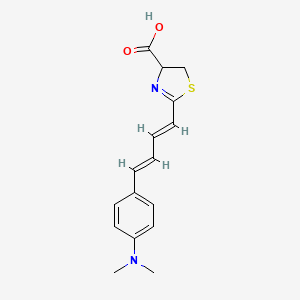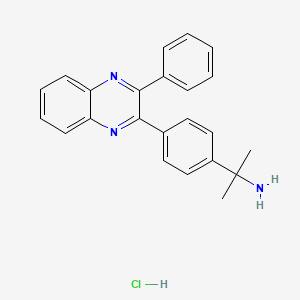
Alofanib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alofanib is a small-molecule allosteric inhibitor that targets the extracellular domain of fibroblast growth factor receptor 2 (FGFR2). It has shown promise in the treatment of advanced gastric cancer, particularly in patients who have undergone extensive prior treatments .
Wirkmechanismus
Alofanib is a novel small-molecule allosteric inhibitor that primarily targets the Fibroblast Growth Factor Receptor 2 (FGFR2) . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the molecular and cellular effects of this compound.
Target of Action
This compound’s primary target is the Fibroblast Growth Factor Receptor 2 (FGFR2) . FGFR2 is a transmembrane receptor tyrosine kinase that plays a crucial role in various cellular processes such as development, tissue repair, and wound healing . Aberrant signaling of FGFR2 is implicated in a multitude of cancer types .
Mode of Action
This compound acts as an allosteric inhibitor that binds to the non-active extracellular site of FGFR2 . This binding disrupts the receptor’s interaction with its ligand, thereby inhibiting the phosphorylation of FRS2α . This disruption prevents the activation of the FGFR2 signaling pathway, which is often overactive in various types of cancer .
Biochemical Pathways
The inhibition of FGFR2 by this compound affects the downstream signaling pathways that are typically activated by FGFR2. These include the PI3K-PKB, RAS-MAPK, phospholipase C gamma (PLCγ), and signal transducer and activator of transcription proteins (STAT) pathways . By inhibiting these pathways, this compound can potentially halt the proliferation and migration of cancer cells .
Pharmacokinetics
This compound is administered intravenously, and its pharmacokinetics have been studied in preclinical models . The compound exhibits a dose-dependent effect on tumor growth .
Result of Action
This compound’s action results in significant tumor growth delay . It inhibits the growth of FGFR2-expressing cells, demonstrating potent effects on ovarian cancer growth in preclinical studies . This compound also decreases the number of vessels in the tumor and the number of Ki-67-positive cells, indicating a reduction in cell proliferation .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Alofanib umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die gewünschten chemischen Umwandlungen zu gewährleisten. Spezifische Details zu den Synthesewegen sind urheberrechtlich geschützt und werden nicht allgemein veröffentlicht.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt den Good Manufacturing Practices (GMP), um die Reinheit und Konsistenz der Verbindung sicherzustellen. Der Prozess umfasst die großtechnische Synthese, Reinigung und Qualitätskontrolle, um die regulatorischen Standards zu erfüllen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Alofanib unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb von this compound verändern und möglicherweise seine Aktivität beeinflussen.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das this compound-Molekül einführen, was möglicherweise seine Wirksamkeit verbessert.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise Oxidation zu hydroxylierten Derivaten führen, während Substitution verschiedene funktionelle Gruppen einführen kann .
Wissenschaftliche Forschungsanwendungen
Alofanib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung allosterischer Hemmungsmechanismen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege, an denen FGFR2 beteiligt ist.
Medizin: Als Therapeutikum zur Behandlung von fortgeschrittenem Magenkrebs und anderen FGFR2-bedingten malignen Tumoren erforscht.
Industrie: Potenzielle Anwendungen bei der Entwicklung gezielter Krebstherapien.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an die extrazelluläre Domäne von FGFR2 bindet und eine Konformationsänderung induziert, die die Aktivität des Rezeptors hemmt. Diese Hemmung stört die nachgeschalteten Signalwege, die an Zellproliferation und -überleben beteiligt sind, was zu einem reduzierten Tumorwachstum und -fortschreiten führt .
Ähnliche Verbindungen:
Erdafitinib: Ein Pan-FGFR-Inhibitor mit Aktivität gegen mehrere FGFR-Isoformen.
Pemigatinib: Ein weiterer FGFR-Inhibitor mit Selektivität für FGFR1, FGFR2 und FGFR3.
Infigratinib: Zielt auf FGFR1, FGFR2 und FGFR3 ab und wird zur Behandlung von Cholangiokarzinom eingesetzt.
Einzigartigkeit von this compound: this compound ist einzigartig in seinem allosterischen Hemmungsmechanismus, der speziell die extrazelluläre Domäne von FGFR2 angreift. Diese Selektivität reduziert die Wahrscheinlichkeit von Off-Target-Effekten und erhöht sein therapeutisches Potenzial bei FGFR2-bedingten Krebsarten .
Vergleich Mit ähnlichen Verbindungen
Erdafitinib: A pan-FGFR inhibitor with activity against multiple FGFR isoforms.
Pemigatinib: Another FGFR inhibitor with selectivity for FGFR1, FGFR2, and FGFR3.
Infigratinib: Targets FGFR1, FGFR2, and FGFR3, used in the treatment of cholangiocarcinoma.
Uniqueness of Alofanib: this compound is unique in its allosteric inhibition mechanism, specifically targeting the extracellular domain of FGFR2. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential in FGFR2-related cancers .
Eigenschaften
IUPAC Name |
3-[(4-methyl-2-nitro-5-pyridin-3-ylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O6S/c1-12-8-18(22(25)26)17(10-16(12)14-5-3-7-20-11-14)21-29(27,28)15-6-2-4-13(9-15)19(23)24/h2-11,21H,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQGQIASFYWKAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CN=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1612888-66-0 |
Source


|
| Record name | Alofanib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1612888660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALOFANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQX7RFK8MZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;hydrochloride](/img/structure/B605257.png)
![2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid](/img/structure/B605258.png)








